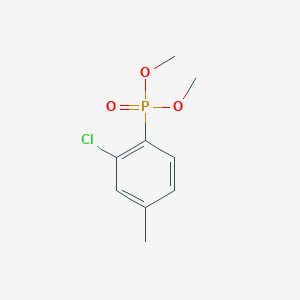
Dimethyl (2-chloro-4-methylphenyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2-chloro-4-methylphenyl)phosphonate is an organophosphorus compound with the molecular formula C₉H₁₂ClO₃P. This compound is characterized by the presence of a phosphonate group attached to a chlorinated methylphenyl ring. It is used in various chemical reactions and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl (2-chloro-4-methylphenyl)phosphonate can be synthesized through the reaction of 2-chloro-4-methylphenol with dimethyl phosphite in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the phosphonate ester bond .
Industrial Production Methods: Industrial production of this compound often involves the use of Grignard reagents or organolithium compounds to introduce the phosphonate group. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl (2-chloro-4-methylphenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The phosphonate group can be oxidized to form phosphonic acids or reduced to phosphine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K₂CO₃) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.
Major Products Formed:
Substitution: Formation of substituted phosphonates.
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl (2-chloro-4-methylphenyl)phosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonate group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers
Wirkmechanismus
The mechanism of action of dimethyl (2-chloro-4-methylphenyl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, allowing it to inhibit enzymes that hydrolyze phosphate esters. This inhibition occurs through the formation of a stable enzyme-phosphonate complex, which prevents the enzyme from catalyzing its natural substrate .
Vergleich Mit ähnlichen Verbindungen
Dimethyl methylphosphonate: Used as a flame retardant and in the synthesis of other organophosphorus compounds.
Dimethyl phenylphosphonate: Similar structure but lacks the chlorine and methyl groups on the phenyl ring.
Uniqueness: Dimethyl (2-chloro-4-methylphenyl)phosphonate is unique due to the presence of both a chlorine atom and a methyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
920266-97-3 |
|---|---|
Molekularformel |
C9H12ClO3P |
Molekulargewicht |
234.61 g/mol |
IUPAC-Name |
2-chloro-1-dimethoxyphosphoryl-4-methylbenzene |
InChI |
InChI=1S/C9H12ClO3P/c1-7-4-5-9(8(10)6-7)14(11,12-2)13-3/h4-6H,1-3H3 |
InChI-Schlüssel |
IUSWZYPTCYFQCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)P(=O)(OC)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14180243.png)
![1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14180247.png)
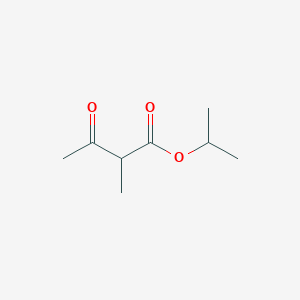

![5-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methyl-4,7-dioxo-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14180277.png)
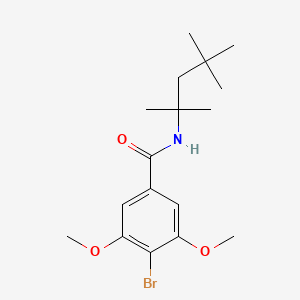
![9,9'-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2'-bromo-](/img/structure/B14180284.png)
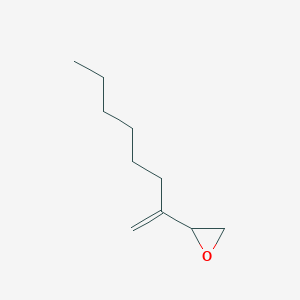
![2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid](/img/structure/B14180294.png)
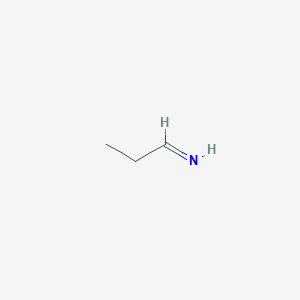

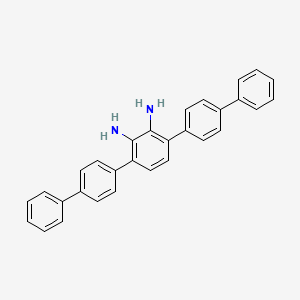

![1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1'-biphenyl]-2-yl)ethyl]-](/img/structure/B14180332.png)
